
2-(1-(4-Bromophényl)-3-oxocyclobutyl)isoindoline-1,3-dione
Vue d'ensemble
Description
“2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, also known as phthalimide derivatives, are recognized for their diverse biological activities . They are neutral and hydrophobic, allowing them to pass through living membranes in vivo .
Synthesis Analysis
Isoindoline-1,3-dione derivatives are synthesized from the interaction of N-arylbenzenecarboximidamides with phthalic anhydride . The reaction is carried out in benzene at reflux . Without heating, the reaction leads to the formation of monoacylation products—phthalic acid amides .Molecular Structure Analysis
The common structure of isoindoline-1,3-dione derivatives is –CO–N– ®–CO– . The construction of a nitrogen-holding heterocyclic ring attached to isoindoline-1,3-diones has been established to display strong antifungal and antibacterial activities .Applications De Recherche Scientifique
Synthèse pharmaceutique
Ces composés ont gagné une attention considérable pour leur utilisation potentielle en synthèse pharmaceutique {svg_1}. Ils se sont révélés avoir une activité analgésique élevée, supérieure même à celle du médicament de référence, le métamizole sodique {svg_2}.
Herbicides
Les isoindoline-1,3-diones ont des applications potentielles en tant qu'herbicides {svg_3}. Leur structure chimique unique et leur réactivité les rendent appropriés à cet effet.
Colorants et teintures
Ces composés sont également utilisés dans la production de colorants et de teintures {svg_4}. Leur nature aromatique et la présence de groupes carbonyl en positions 1 et 3 contribuent à leurs propriétés de couleur.
Additifs polymères
Les isoindoline-1,3-diones peuvent être utilisées comme additifs dans les polymères {svg_5}. Elles peuvent améliorer les propriétés du polymère, telles que sa stabilité et sa durabilité.
Synthèse organique
Ces composés sont utilisés en synthèse organique {svg_6}. Ils peuvent subir diverses réactions chimiques, ce qui en fait des blocs de construction polyvalents dans la synthèse de molécules organiques complexes.
Matériaux photochromiques
Les isoindoline-1,3-diones ont des applications dans la création de matériaux photochromiques {svg_7}. Ce sont des matériaux qui changent de couleur en réponse à la lumière, et les isoindoline-1,3-diones contribuent à cette propriété en raison de leur structure chimique unique.
Orientations Futures
The findings provide a basis for further study to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells . It’s also suggested that the search continues for more effective and less toxic organic molecules with a non-steroidal structure .
Mécanisme D'action
Target of Action
The primary targets of 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione are dopamine receptors, specifically the D2 and D3 subtypes . These receptors play a crucial role in the regulation of mood, reward, and motor control in the human brain.
Mode of Action
2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione interacts with dopamine receptors, modulating their activity . This interaction can result in changes to the receptor’s function, potentially influencing neurotransmission and neuronal activity.
Biochemical Pathways
It is known that dopamine receptors are involved in several key neurological pathways, including those related to mood regulation and motor control . Changes in the activity of these receptors can therefore have significant downstream effects on these pathways.
Pharmacokinetics
In silico analysis suggests that isoindoline derivatives may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione’s action are likely to be diverse, given the wide range of biological processes in which dopamine receptors are involved. For example, modulation of D2 and D3 receptors could potentially influence mood, reward, and motor control .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
2-[1-(4-bromophenyl)-3-oxocyclobutyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3/c19-12-7-5-11(6-8-12)18(9-13(21)10-18)20-16(22)14-3-1-2-4-15(14)17(20)23/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLJDPZJCAZEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C2=CC=C(C=C2)Br)N3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728952 | |
| Record name | 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1199556-87-0 | |
| Record name | 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199556-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details


Synthesis routes and methods V
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


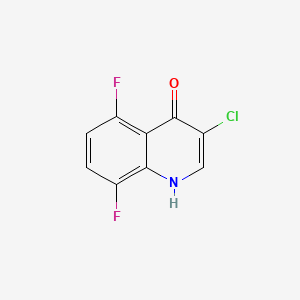
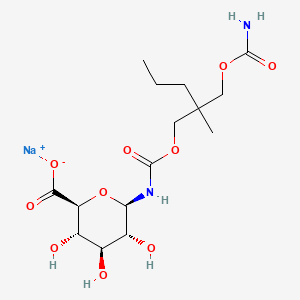
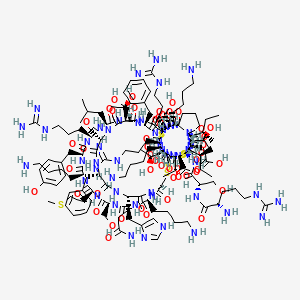
![4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine](/img/no-structure.png)
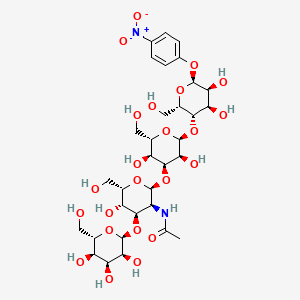
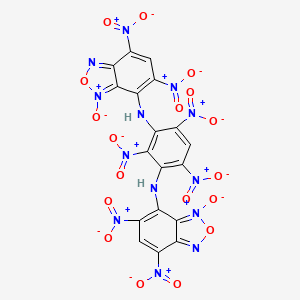

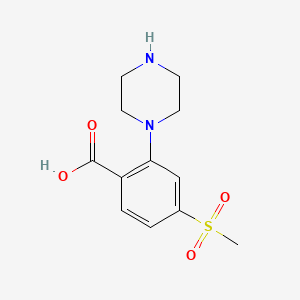
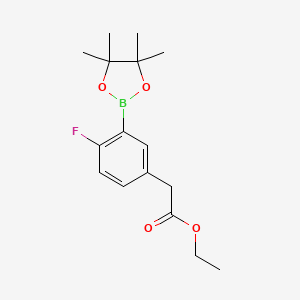
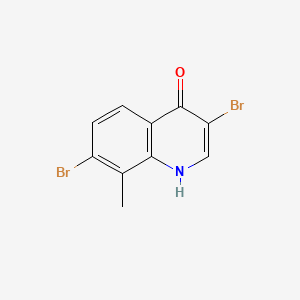
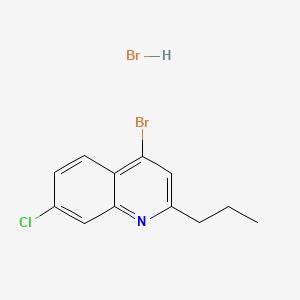
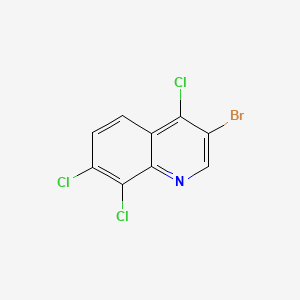
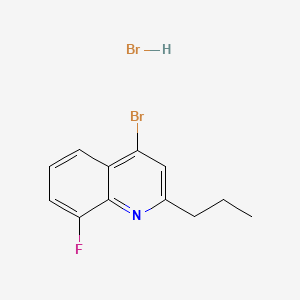
![3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B598671.png)